molecular formula C16H15FN2O2 B14799628 2-{[(4-fluorophenyl)carbonyl]amino}-N,N-dimethylbenzamide

2-{[(4-fluorophenyl)carbonyl]amino}-N,N-dimethylbenzamide

Cat. No.: B14799628
M. Wt: 286.30 g/mol
InChI Key: BEYHMGSZEQCTCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-fluorobenzoyl)amino]-N,N-dimethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorobenzoyl group attached to an amino group, which is further connected to a dimethylbenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorobenzoyl)amino]-N,N-dimethylbenzamide typically involves the reaction of 4-fluorobenzoic acid with N,N-dimethylbenzamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

On an industrial scale, the production of 2-[(4-fluorobenzoyl)amino]-N,N-dimethylbenzamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorobenzoyl)amino]-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom in the benzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

2-[(4-fluorobenzoyl)amino]-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-fluorobenzoyl)amino]-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. The fluorobenzoyl group plays a crucial role in enhancing the binding affinity and specificity of the compound towards its target.

Comparison with Similar Compounds

Similar Compounds

    Cyproflanilide: A benzamide derivative with insecticidal properties.

    Flubendazole: An anthelmintic compound used to treat worm infections.

    Methyl 4-[(2-fluorobenzoyl)amino]benzoate: A related compound with similar structural features.

Uniqueness

2-[(4-fluorobenzoyl)amino]-N,N-dimethylbenzamide is unique due to its specific combination of a fluorobenzoyl group and a dimethylbenzamide structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H15FN2O2

Molecular Weight

286.30 g/mol

IUPAC Name

2-[(4-fluorobenzoyl)amino]-N,N-dimethylbenzamide

InChI

InChI=1S/C16H15FN2O2/c1-19(2)16(21)13-5-3-4-6-14(13)18-15(20)11-7-9-12(17)10-8-11/h3-10H,1-2H3,(H,18,20)

InChI Key

BEYHMGSZEQCTCA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.